molecular formula C4H2F2N2 B099504 2,5-Difluoropyrimidine CAS No. 17573-84-1

2,5-Difluoropyrimidine

Cat. No. B099504
CAS RN: 17573-84-1
M. Wt: 116.07 g/mol
InChI Key: XQZRVVFDGQSMLS-UHFFFAOYSA-N
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Description

2,5-Difluoropyrimidine is a fluorinated pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of various precursors. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involved cyclocondensation reactions catalyzed by titanium or boron trifluoride complexes . These methods highlight the versatility of pyrimidine chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure of a trifluoromethyl-substituted pyrimidine was determined, revealing the importance of the trifluoromethyl group in the compound's properties . Additionally, the structural identification of pyrimidine derivatives formed from aminofluorene-DNA adducts at alkaline pH has been conducted, showing the formation of stereoisomers .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitution, which is used to introduce different functional groups into the pyrimidine ring. For instance, trifluoromethylthio-substituted pyrimidines were synthesized and used as starting materials for further nucleophilic exchange reactions . These reactions are crucial for the diversification of pyrimidine derivatives and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter the lipophilicity and cell penetration of these compounds, as seen in the case of compounds with potent inhibitory activity against Pneumocystis carinii dihydrofolate reductase . The antitumor activities of novel pyrimidine derivatives of ascorbic acid derivatives also demonstrate the impact of chemical modifications on biological activity .

Scientific Research Applications

Chemical Synthesis and Derivative Development

2,5-Difluoropyrimidine is a critical scaffold in the synthesis of various pyrimidine derivatives. Parks et al. (2010) demonstrated the use of tetrafluoropyrimidine for synthesizing trisubstituted pyrimidine derivatives, showcasing its importance in the development of new chemical entities, particularly in regioselective synthesis processes (Parks et al., 2010). Li et al. (2020) further explored this by conducting microwave-assisted synthesis of various 2,5-disubstituted pyrimidine derivatives, emphasizing the potential of 2,5-difluoropyrimidine in drug design (Li et al., 2020).

Biomedical Imaging and Diagnostics

The physical properties of fluorine atoms in fluoropyrimidines make them suitable for noninvasive studies using imaging technologies like positron emission tomography (PET) and nuclear magnetic resonance (NMR). Wolf et al. (2003) discussed how these properties provide unique insights into the fate of fluoropyrimidines at their target sites, thereby aiding in the understanding of their mechanism of action (Wolf et al., 2003).

Nucleic Acid Research and Biochemistry

Puffer et al. (2009) explored the application of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 19F NMR spectroscopy. Their research highlights the role of fluorinated pyrimidines in evaluating nucleic acid secondary structures, a vital aspect in understanding genetic materials and their functions (Puffer et al., 2009).

Cancer Research and Chemotherapy

Fluorinated pyrimidines, including derivatives of 2,5-difluoropyrimidine, play a significant role in cancer research. Gmeiner (2020) reviewed the use of fluorinated pyrimidines in cancer treatment, highlighting the advancements in understanding their mechanisms of action and potential roles in personalized medicine (Gmeiner, 2020).

Safety And Hazards

2,5-Difluoropyrimidine is classified as a dangerous substance. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2,5-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZRVVFDGQSMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoropyrimidine

CAS RN

17573-84-1
Record name 2,5-difluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Ferraboschi, S Ciceri, P Grisenti - Organic Preparations and …, 2017 - Taylor & Francis
Nucleosides, due to their biological role as constituents of nucleic acids, are main targets in the development of analogues aimed at antimetabolite-based therapy. Modified nucleosides …
Number of citations: 11 www.tandfonline.com
B Baasner, E Klauke - Journal of fluorine chemistry, 1989 - Elsevier
Starting from tetrafluoropyrimidine (1), selective fluorine/ chlorine exchange reactions and selective hydrogenolysis of the chlorine substituents are described. Combination of these …
Number of citations: 17 www.sciencedirect.com
EL Parks, G Sandford, DS Yufit, JAK Howard… - Tetrahedron, 2010 - Elsevier
The use of tetrafluoropyrimidine as a scaffold for the synthesis of 2,4,6-trisubstituted pyrimidine derivatives by three sequential nucleophilic aromatic substitution processes is assessed. …
Number of citations: 17 www.sciencedirect.com
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Reaction of tetrafluoropyrimidine with sodium iodide in dimethylformamide yields 2,4,5-trifluoro-6-iodopyrimidine 2,5-difluoro-4,6-di-iodopyrimidine, and traces of 2,4,5-…
Number of citations: 6 pubs.rsc.org
ND Venayak - 1980 - search.proquest.com
Abstract Treatment of tetrafluoropyrimidine and 5-chlorotrifluoropyrimidine with sodium azide in acetonitrile gave 4-azido-2, 5, 6-trifluoropyrimidine (A) plus 4, 6-diazido-2, 5-…
Number of citations: 0 search.proquest.com
RE Banks, A Prakash, ND Venayak - Journal of Fluorine Chemistry, 1980 - Elsevier
STUDIES IN AZIDE CHEMISTRY. PART IX [I]. INVESTIGATIONS INVOLVING FLUORINATED AZIDOPYRIMIDINES AND 4-AZIDO-3-CHLORO- - 2,5,6-TRI Page 1 Journal of Fluorine …
Number of citations: 18 www.sciencedirect.com
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1967 - pubs.rsc.org
Tetrafluoropyrimidine, prepared in high yield by reaction of tetrachloropyrimidine with anhydrous potassium fluoride at elevated temperatures, is highly susceptible to attack by …
Number of citations: 25 pubs.rsc.org
RE Banks, GR Sparkes - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in …
Number of citations: 58 pubs.rsc.org
CW Hall - 1997 - etheses.dur.ac.uk
The research described in this thesis may be divided into five areas:1, Direct reduction methods involving reactions of pentafluoropyridine with metal hydrides were investigated in order …
Number of citations: 6 etheses.dur.ac.uk
GR Sparkes - 1971 - search.proquest.com
Diazotisation of 4-hydrazino-2, 3, 5, 6-tetrafluoropyridine and treatment of pentafluoropyridine with sodium azide in acetonitrile gives 4-azido-2, 3, 5, 6-tetrafluoropyridine in yields of 44…
Number of citations: 0 search.proquest.com

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